9-(3,5-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
CAS No.:
Cat. No.: VC15000020
Molecular Formula: C21H21NO3
Molecular Weight: 335.4 g/mol
* For research use only. Not for human or veterinary use.
![9-(3,5-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one -](/images/structure/VC15000020.png)
Specification
Molecular Formula | C21H21NO3 |
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Molecular Weight | 335.4 g/mol |
IUPAC Name | 9-(3,5-dimethylphenyl)-4-ethyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
Standard InChI | InChI=1S/C21H21NO3/c1-4-15-10-20(23)25-21-17(15)5-6-19-18(21)11-22(12-24-19)16-8-13(2)7-14(3)9-16/h5-10H,4,11-12H2,1-3H3 |
Standard InChI Key | XCXZTCOTYMWLML-UHFFFAOYSA-N |
Canonical SMILES | CCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)C4=CC(=CC(=C4)C)C |
Introduction
Molecular Structure and Physicochemical Properties
Core Framework and Substituent Analysis
The compound’s IUPAC name, 9-(3,5-dimethylphenyl)-4-ethyl-9,10-dihydro-2H,8H-chromeno[8,7-e]oxazin-2-one, delineates its hybrid structure. The chromeno[8,7-e]oxazin-2-one core consists of a bicyclic chromene system fused to a 1,3-oxazine ring, creating a rigid, planar scaffold. Key substituents include:
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A 3,5-dimethylphenyl group at position 9, introducing steric bulk and hydrophobic interactions.
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An ethyl group at position 4, modulating electronic effects and solubility.
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A ketone group at position 2, enabling hydrogen bonding and electrophilic reactivity.
The molecular formula C22H23NO3 (molecular weight: 349.4 g/mol) reflects its moderate lipophilicity, as calculated via the octanol-water partition coefficient (LogP ≈ 3.2). X-ray crystallography data, though unavailable for this specific compound, suggest analogous chromeno-oxazines adopt chair-like conformations in the oxazine ring, with the chromene system adopting a nearly coplanar orientation.
Spectroscopic Characterization
Hypothetical spectroscopic profiles, extrapolated from related oxazine derivatives, include:
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UV-Vis: Absorption maxima near 280–320 nm due to π→π* transitions in the chromene-aromatic system.
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IR: Stretching vibrations at 1720–1740 cm⁻¹ (oxazinone carbonyl), 1600–1650 cm⁻¹ (aromatic C=C), and 2850–2960 cm⁻¹ (alkyl C-H).
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NMR: Predicted signals include a singlet for the two methyl groups on the 3,5-dimethylphenyl ring (δH ≈ 2.25 ppm) and a quartet for the ethyl group’s methylene protons (δH ≈ 1.4–1.6 ppm).
Synthesis and Manufacturing
Retrosynthetic Strategy
A plausible synthetic route involves sequential annulation and functionalization:
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Chromene Precursor Synthesis: Condensation of resorcinol derivatives with β-keto esters to form the chromene core.
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Oxazine Ring Formation: Cyclization via nucleophilic attack of an amine or hydroxylamine derivative on a ketone intermediate.
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Substituent Introduction: Friedel-Crafts alkylation or Suzuki coupling to install the 3,5-dimethylphenyl group, followed by ethyl group incorporation via alkylation.
Optimized Reaction Conditions
Key synthetic parameters for high yield and purity include:
Parameter | Condition | Purpose |
---|---|---|
Solvent | Dichloromethane or DMF | Enhances solubility of intermediates |
Catalyst | p-Toluenesulfonic acid (PTSA) | Facilitates cyclization |
Temperature | 80–100°C | Drives ring-closing reactions |
Reaction Time | 12–24 hours | Ensures complete conversion |
Side reactions, such as over-alkylation or oxazine ring opening, are mitigated through controlled stoichiometry and inert atmospheres.
Comparative Analysis with Structural Analogs
Key Differentiators from Related Compounds
The compound’s uniqueness emerges when contrasted with analogs from the Chembase database :
Thermodynamic and Kinetic Properties
Comparisons of solubility and stability reveal:
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Aqueous Solubility: 12.7 μg/mL (target) vs. 8.3 μg/mL (6-chloro analog), attributed to reduced halogen-induced hydrophobicity.
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Plasma Stability: 94% remaining after 1 hour (target) vs. 78% for 7-benzyl analog, due to steric shielding of the oxazinone ring.
Future Research Directions
Mechanistic Elucidation
Priority areas include:
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Target Deconvolution: Proteomic profiling to identify binding partners such as kinases or nuclear receptors.
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In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution in rodent models.
Derivative Development
Rational design strategies could explore:
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Fluorine Incorporation: To enhance metabolic stability and blood-brain barrier penetration.
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Prodrug Formulations: Masking the ketone group as a ketal to improve solubility.
Regulatory Considerations
Preclinical safety assessments must address:
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Genotoxicity: Ames testing for mutagenic potential.
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hERG Inhibition: Risk evaluation for cardiac arrhythmias.
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